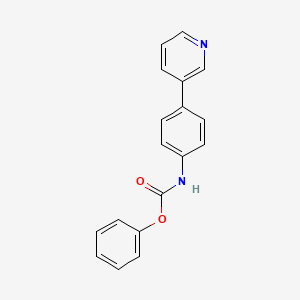

phenyl N-(4-pyridin-3-ylphenyl)carbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H14N2O2 |

|---|---|

Molecular Weight |

290.3 g/mol |

IUPAC Name |

phenyl N-(4-pyridin-3-ylphenyl)carbamate |

InChI |

InChI=1S/C18H14N2O2/c21-18(22-17-6-2-1-3-7-17)20-16-10-8-14(9-11-16)15-5-4-12-19-13-15/h1-13H,(H,20,21) |

InChI Key |

IKJUTDLIOJLHKB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)C3=CN=CC=C3 |

Origin of Product |

United States |

Spectroscopic and Advanced Structural Elucidation of Phenyl N 4 Pyridin 3 Ylphenyl Carbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of phenyl N-(4-pyridin-3-ylphenyl)carbamate is expected to exhibit a series of signals corresponding to the distinct protons in its structure. The aromatic region, typically between 7.0 and 9.0 ppm, will be complex due to the presence of three different aromatic rings.

Phenyl Ring Protons: The protons of the unsubstituted phenyl ring are expected to appear as multiplets in the range of 7.20-7.50 ppm. Specifically, the ortho-protons may resonate around 7.44 ppm (as a triplet), the meta-protons around 7.36-7.20 ppm (as a multiplet), and the para-proton around 7.05 ppm (as a triplet), similar to what is observed for phenyl phenylcarbamate. nih.gov

4-Pyridin-3-ylphenyl Ring Protons: The protons on the disubstituted phenyl ring will likely appear as two doublets, characteristic of a 1,4-substitution pattern. The chemical shifts will be influenced by the electron-withdrawing nature of the pyridine (B92270) ring and the electron-donating effect of the carbamate (B1207046) nitrogen.

Pyridine Ring Protons: The protons of the 3-substituted pyridine ring will show characteristic downfield shifts due to the electronegativity of the nitrogen atom. The proton at the 2-position is expected to be the most deshielded, appearing as a singlet or a narrow doublet, potentially above 8.5 ppm. The other pyridine protons will appear in the range of 7.4 to 8.6 ppm with characteristic coupling patterns.

Carbamate N-H Proton: A broad singlet corresponding to the N-H proton of the carbamate group is anticipated, likely in the region of 10.22 ppm, as seen in similar carbamate structures. nih.gov

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbonyl Carbon: The carbonyl carbon of the carbamate group is expected to have a characteristic chemical shift in the range of 152-155 ppm. nih.govorientjchem.org

Aromatic Carbons: The aromatic carbons will resonate in the region of 118-151 ppm. The chemical shifts will be influenced by the substituents on each ring. For instance, the carbon atom of the phenyl ring attached to the carbamate oxygen will appear around 151.0 ppm, while the carbon attached to the nitrogen will be in the range of 139.1 ppm. nih.gov The carbons of the pyridine ring will also show distinct signals, with the carbons adjacent to the nitrogen atom appearing at lower field.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbamate N-H | ~10.2 | - |

| Phenyl Ring (C₆H₅) | 7.20 - 7.50 (m) | 118.9, 122.4, 123.4, 125.9, 129.3, 129.9, 139.1, 151.0, 152.2 |

| 4-Pyridin-3-ylphenyl Ring | 7.50 - 7.80 (d, 2H), 7.60 - 7.90 (d, 2H) | ~120 - 145 |

| Pyridine Ring | 7.40 - 8.60 (m) | ~123 - 150 |

| Carbonyl (C=O) | - | ~152 - 155 |

Two-Dimensional NMR Techniques for Elucidating Molecular Connectivity and Stereochemistry (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques would be crucial for the unambiguous assignment of the proton and carbon signals.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons on the same aromatic ring, helping to trace the connectivity within each spin system. For example, it would show correlations between adjacent protons on the phenyl, pyridinyl, and the substituted phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would establish the direct one-bond correlations between protons and their attached carbons. This would be instrumental in assigning the carbon signals based on the already assigned proton signals.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including FTIR and Raman, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

N-H Stretching: A sharp to moderately broad band is expected in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the carbamate group.

C-H Stretching (Aromatic): Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹.

C=O Stretching: A strong absorption band due to the carbonyl (C=O) stretching of the carbamate group is expected in the range of 1700-1730 cm⁻¹, a region characteristic for carbamates. nih.gov

C-N Stretching and N-H Bending: The C-N stretching and N-H bending vibrations are likely to appear in the 1500-1550 cm⁻¹ region.

C=C Stretching (Aromatic): Aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching vibrations of the carbamate ester are expected to produce strong bands in the 1200-1250 cm⁻¹ region.

Raman Spectroscopy

Raman spectroscopy would provide complementary information to FTIR.

Aromatic Ring Vibrations: The symmetric breathing vibrations of the aromatic rings are often strong in the Raman spectrum and would appear in the fingerprint region.

C=C and C=N Vibrations: The C=C and C=N stretching vibrations of the pyridine ring would also be observable.

Symmetry Considerations: Due to the lower symmetry of the molecule, many vibrations are expected to be active in both FTIR and Raman spectra.

Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch | 3300 - 3400 | 3300 - 3400 |

| Aromatic C-H Stretch | > 3000 | > 3000 |

| C=O Stretch | 1700 - 1730 | 1700 - 1730 |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |

| C-O Stretch | 1200 - 1250 | 1200 - 1250 |

Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and formula of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

Molecular Ion Peak: The mass spectrum, likely obtained using a soft ionization technique like Electrospray Ionization (ESI), would be expected to show a prominent molecular ion peak ([M+H]⁺) corresponding to the molecular weight of this compound (C₁₈H₁₅N₃O₂), which is 305.12 g/mol . A high-resolution mass spectrometry (HRMS) analysis would confirm the elemental composition. nih.gov

Fragmentation Pathways: Under electron impact (EI) or collision-induced dissociation (CID) conditions, the molecule would undergo characteristic fragmentation. Key fragmentation pathways would likely involve:

Cleavage of the carbamate ester bond, leading to the formation of a phenoxy radical and a protonated isocyanate intermediate, or a phenyl cation and a carbamic acid derivative.

Loss of CO₂ from the molecular ion or fragment ions.

Fragmentation of the bond between the two central phenyl rings.

Cleavage within the pyridine ring.

The analysis of these fragment ions would provide valuable confirmation of the proposed structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-resolution mass spectrometry is a critical analytical technique for the precise determination of a compound's molecular formula. Although experimental HRMS data for this compound has not been reported, its theoretical exact mass can be calculated. This provides a foundational piece of data for its identification. The molecular formula of this compound is C18H14N2O2.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C18H14N2O2 |

| Monoisotopic Mass | 290.1055 u |

| [M+H]+ | 291.1133 u |

| [M+Na]+ | 313.0953 u |

| [M+K]+ | 329.0692 u |

X-ray Diffraction Studies for Solid-State Molecular Conformation and Intermolecular Interactions

The solid-state architecture of organic molecules is revealed through X-ray diffraction, offering insights into molecular conformation and packing. In the absence of a crystal structure for this compound, its solid-state properties can be inferred from the crystallographic data of analogous carbamates.

For instance, the crystal structure of phenyl N-(4-nitrophenyl)carbamate reveals a triclinic system with two independent molecules in the asymmetric unit. nih.gov A significant feature is the dihedral angle between the aromatic rings, which are 48.18(14)° and 45.81(14)°. nih.gov The carbamate group is slightly twisted from the planes of the attached benzene (B151609) rings. nih.gov This twisting is a common feature in carbamates and is expected to be present in this compound as well.

Intermolecular interactions are crucial in dictating the crystal packing. In phenyl N-(4-nitrophenyl)carbamate, molecules are linked by N—H⋯O hydrogen bonds and C—H⋯π interactions, forming chains. nih.gov Similar interactions are observed in Phenyl N-(1,3-thiazol-2-yl)carbamate, which exhibits intermolecular N—H⋯N and C—H⋯O hydrogen bonds, creating a two-dimensional network. nih.govresearchgate.net It is highly probable that this compound would also exhibit a network of intermolecular hydrogen bonds involving the carbamate N-H as a donor and the carbonyl oxygen and the pyridinyl nitrogen as acceptors.

Table 2: Expected Crystallographic Parameters for this compound Based on Analogous Compounds

| Parameter | Expected Value/Feature |

| Crystal System | Likely Monoclinic or Triclinic |

| Space Group | Centrosymmetric (e.g., P21/c or P-1) |

| Key Intermolecular Interactions | N—H⋯O and N—H⋯N hydrogen bonds, C—H⋯π interactions |

| Dihedral Angle between Phenyl and Pyridylphenyl Rings | Expected to be in the range of 40-70° |

Spectroscopic Investigations of Intramolecular Hydrogen Bonding and Conformational Preferences

Spectroscopic techniques are invaluable for understanding the finer details of molecular structure, including intramolecular interactions and conformational preferences in solution and the solid state. For carbamates, the conformation is largely dictated by the orientation of the carbamate linkage relative to the aromatic rings.

The presence of an N-H proton and a carbonyl oxygen in the carbamate moiety allows for the potential of intramolecular hydrogen bonding, although intermolecular hydrogen bonds are generally more prevalent in the solid state of similar molecules. nih.govnih.govresearchgate.net The planarity of the carbamate group itself is a key factor, with studies on related compounds showing a tendency for a relatively planar N—C(=O)—O group. nih.gov

In solution, NMR spectroscopy would be the primary tool to investigate the conformational preferences of this compound. The chemical shifts of the N-H proton and the aromatic protons would be sensitive to the molecule's conformation and any intramolecular interactions. Rotational barriers around the N-C(aryl) and O-C(phenyl) bonds would influence the appearance of the NMR spectrum. Dynamic NMR studies on related carbamate derivatives have shown the existence of rotational isomers in solution.

Table 3: Expected Spectroscopic Features for this compound

| Spectroscopic Technique | Expected Feature | Implication |

| FT-IR Spectroscopy | N-H stretching vibration (~3300-3400 cm⁻¹), C=O stretching vibration (~1700-1750 cm⁻¹) | Confirmation of the carbamate functional group. The position of the N-H stretch can indicate the extent of hydrogen bonding. |

| ¹H NMR Spectroscopy | Aromatic protons in the range of 7.0-8.5 ppm. A distinct singlet for the N-H proton. | The chemical shifts and coupling constants of the aromatic protons would provide information on the electronic environment and connectivity. The N-H proton chemical shift would be sensitive to solvent and concentration, indicating its involvement in hydrogen bonding. |

| ¹³C NMR Spectroscopy | Carbonyl carbon signal around 150-160 ppm. Aromatic carbon signals in the range of 110-150 ppm. | Confirmation of the carbon skeleton. |

Computational and Theoretical Chemistry Investigations of Phenyl N 4 Pyridin 3 Ylphenyl Carbamate

Prediction and Interpretation of Spectroscopic Data through Computational Methods

Computational chemistry serves as a powerful tool for the prediction and interpretation of spectroscopic data, providing insights that complement and guide experimental work. For phenyl N-(4-pyridin-3-ylphenyl)carbamate, theoretical calculations can elucidate its structural and electronic properties, which are reflected in its vibrational and nuclear magnetic resonance spectra.

Theoretical Vibrational Frequencies and Intensities (IR, Raman)

The vibrational spectrum of this compound is expected to be characterized by several key vibrational modes. The N-H stretching vibration of the carbamate (B1207046) group is anticipated to appear in the range of 3300-3500 cm⁻¹. The C=O stretching of the carbamate carbonyl group is a strong IR absorption and is expected around 1700-1750 cm⁻¹. The C-O and C-N stretching vibrations of the carbamate moiety will likely be observed in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

The aromatic rings will also exhibit characteristic vibrations. The C-H stretching vibrations of the phenyl and pyridyl rings are expected above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings typically appear in the 1400-1600 cm⁻¹ region. The in-plane and out-of-plane C-H bending vibrations will contribute to the fingerprint region of the spectrum, below 1000 cm⁻¹.

A hypothetical table of selected calculated vibrational frequencies for this compound, based on typical values for related structures, is presented below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| N-H stretch | 3300-3500 | Medium | Weak |

| Aromatic C-H stretch | 3000-3100 | Medium | Strong |

| C=O stretch (carbamate) | 1700-1750 | Strong | Medium |

| Aromatic C=C stretch | 1400-1600 | Medium-Strong | Strong |

| C-O stretch (carbamate) | 1200-1300 | Strong | Medium |

| C-N stretch (carbamate) | 1000-1100 | Medium | Weak |

Computed NMR Chemical Shifts for ¹H and ¹³C Nuclei

Computational methods, particularly DFT, are also employed to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.govresearchgate.netcore.ac.ukresearchgate.net These calculations provide a theoretical spectrum that can be compared with experimental data to aid in the structural elucidation of the molecule. The chemical shifts are highly sensitive to the electronic environment of each nucleus.

For this compound, the proton of the N-H group in the carbamate linkage is expected to have a chemical shift in the downfield region, typically between 8.0 and 10.0 ppm, due to the deshielding effect of the adjacent carbonyl group and nitrogen atom. The protons on the phenyl and pyridyl rings will appear in the aromatic region (7.0-9.0 ppm). The exact chemical shifts will depend on their position relative to the substituents and the nitrogen atom in the pyridine (B92270) ring, which generally causes a downfield shift for adjacent protons.

The ¹³C NMR spectrum will show a characteristic signal for the carbonyl carbon of the carbamate group in the range of 150-160 ppm. The carbons of the aromatic rings will resonate between 110 and 150 ppm. The carbons attached to the nitrogen and oxygen atoms of the carbamate group will be deshielded and appear at the lower end of this range.

An illustrative table of predicted ¹H and ¹³C NMR chemical shifts for this compound is provided below, based on computational studies of analogous aromatic compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-H | 8.0-10.0 | - |

| Aromatic C-H (Phenyl) | 7.0-7.5 | - |

| Aromatic C-H (Pyridyl) | 7.5-9.0 | - |

| C=O (Carbamate) | - | 150-160 |

| Aromatic C (Phenyl/Pyridyl) | - | 110-150 |

Intermolecular Interaction Analysis in Condensed Phases

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular interactions. Computational methods provide valuable tools to analyze and quantify these interactions, offering insights into the crystal packing and stability.

Hirshfeld Surface Analysis for Crystal Packing and Non-Covalent Interactions

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions in a crystal lattice. iucr.orgresearchgate.netnih.goviucr.orgnih.gov This method maps the electron distribution of a molecule within the crystal, allowing for the identification of close contacts between neighboring molecules. The analysis generates a three-dimensional surface around the molecule, colored according to the nature and strength of the intermolecular interactions.

For this compound, a Hirshfeld surface analysis would be expected to reveal a variety of non-covalent interactions. The presence of the N-H and C=O groups in the carbamate linkage suggests that N-H···O hydrogen bonds would be a significant feature of the crystal packing, linking molecules into chains or more complex networks.

The relative contributions of these different interactions can be quantified using 2D fingerprint plots derived from the Hirshfeld surface. For similar aromatic compounds containing phenyl and pyridyl rings, H···H interactions often account for the largest percentage of the surface, followed by C···H/H···C contacts. nih.goviucr.orgnih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule. faccts.de It allows for the investigation of intramolecular interactions, such as charge transfer and hyperconjugation, by analyzing the delocalization of electron density between filled (donor) and empty (acceptor) orbitals.

In this compound, NBO analysis would likely reveal significant hyperconjugative interactions. The lone pair of electrons on the nitrogen atom of the carbamate group can delocalize into the antibonding orbital of the adjacent C=O bond (n(N) → π*(C=O)). Similarly, the lone pairs on the oxygen atoms can interact with adjacent antibonding orbitals. These interactions contribute to the stability of the carbamate group.

Theoretical Mechanistic Studies of Chemical Transformations Involving Carbamate Derivatives

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. For carbamate derivatives, theoretical studies can provide detailed insights into the pathways of various transformations, such as hydrolysis. mdpi.comrsc.orgresearchgate.netmanchester.ac.uknih.gov

In the case of this compound, theoretical studies could investigate its stability towards hydrolysis. For example, the mechanism of base-catalyzed hydrolysis would likely involve the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the carbamate group. Computational modeling could determine the energy profile of this reaction, including the formation of a tetrahedral intermediate and the subsequent cleavage of the C-O or C-N bond.

Such theoretical mechanistic studies are not only of fundamental interest but also have practical implications, for instance, in understanding the metabolic pathways of carbamate-containing drugs or the environmental degradation of carbamate-based pesticides. mdpi.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Paradigms Applied to Phenyl N 4 Pyridin 3 Ylphenyl Carbamate Derivatives

Principles of Structural Modification and Their Impact on Molecular Recognition Properties

The molecular recognition of phenyl N-(4-pyridin-3-ylphenyl)carbamate derivatives by their biological targets is a complex process governed by a variety of non-covalent interactions. These interactions, which include hydrogen bonding, π-π stacking, and hydrophobic interactions, are highly sensitive to the compound's structural and electronic properties. nih.govnih.gov Structural modifications, therefore, serve as a powerful tool to modulate these interactions and, consequently, the compound's affinity and specificity for its target.

Key principles of structural modification for this scaffold include:

Substitution on Aromatic Rings: Introducing various substituents (e.g., halogens, alkyl, alkoxy, cyano groups) onto the phenyl and pyridyl rings can profoundly alter the electronic distribution and steric profile of the molecule. Electron-withdrawing groups, for instance, can influence the hydrogen-bonding capacity of the carbamate (B1207046) linker, while bulky substituents can probe the size and shape of the binding pocket, leading to enhanced selectivity.

Modification of the Linker: The carbamate group itself is a critical determinant of the compound's activity. Altering its structure, for example, by N-alkylation or by replacing it with bioisosteres like urea (B33335) or amide, can change the molecule's hydrogen bonding pattern, conformational flexibility, and metabolic stability.

Scaffold Hopping: In some instances, the entire phenyl or pyridyl moiety may be replaced with other aromatic or heteroaromatic systems to explore new binding modes or to improve physicochemical properties such as solubility and membrane permeability.

The overarching goal of these modifications is to optimize the complementarity between the ligand and its target protein. A detailed understanding of the target's three-dimensional structure, often obtained through X-ray crystallography or computational modeling, is invaluable in this process, enabling a more rational, structure-based approach to design. The synergy between hydrogen bonding and nonbonded π interactions, such as π-π stacking and CH-π interactions, is often central to achieving high binding affinity and specificity with diaryl compounds. nih.govnih.gov

Influence of the Phenyl and Pyridyl Moieties on Carbamate Functional Properties and Stability

The phenyl and pyridyl moieties in this compound are not merely passive structural components; they actively influence the functional properties and stability of the central carbamate group. Their electronic and steric characteristics dictate the reactivity of the carbamate and its ability to engage in crucial binding interactions.

Electronic Effects:

Steric and Conformational Effects:

Stability:

The stability of the carbamate bond can also be influenced by the attached aromatic groups. The carbamate linkage is susceptible to hydrolysis, and the rate of this degradation can be altered by the electronic properties of the flanking aryl groups. A more electron-deficient carbonyl carbon, for instance, may be more susceptible to nucleophilic attack by water or metabolic enzymes. Therefore, careful selection of substituents on the phenyl and pyridyl rings is essential for achieving a desirable balance between reactivity and metabolic stability.

A comparative analysis of the effects of different substituents on the functional properties of the carbamate moiety is presented in the table below.

| Substituent on Phenyl Ring | Electronic Effect | Impact on Carbamate N-H (Hydrogen Bond Donor) | Impact on Carbamate C=O (Hydrogen Bond Acceptor) |

| Electron-Donating Group (e.g., -OCH3) | Increases electron density on the ring | Decreased acidity, weaker donor | Increased basicity, stronger acceptor |

| No Substituent (-H) | Neutral | Baseline | Baseline |

| Electron-Withdrawing Group (e.g., -Cl, -CF3) | Decreases electron density on the ring | Increased acidity, stronger donor | Decreased basicity, weaker acceptor |

This table provides a generalized overview of electronic effects. The actual impact can vary depending on the specific substituent and its position on the ring.

Investigation of Conformational Flexibility and Rigidity on Molecular Interaction Profiles

The balance between conformational flexibility and rigidity is a critical aspect of drug design for this compound derivatives. A molecule that is too flexible may expend a significant amount of its binding energy adopting the correct conformation to fit into the target's active site (a high entropic penalty). Conversely, a molecule that is too rigid may not be able to achieve the optimal orientation for binding.

Conformational Flexibility:

Conformational Rigidity:

Introducing elements of rigidity into the molecular scaffold can be an effective strategy for improving both potency and selectivity. This can be achieved through several approaches:

Introduction of Bulky Groups: Sterically demanding substituents can restrict the rotation around single bonds, favoring a limited set of low-energy conformations.

Ring Systems: Incorporating the flexible linker into a ring system can dramatically reduce the number of accessible conformations.

Intramolecular Hydrogen Bonds: Designing molecules that can form stable intramolecular hydrogen bonds can also lock the molecule into a specific, bioactive conformation.

Computational methods, such as conformational analysis and molecular dynamics simulations, are invaluable tools for studying the conformational preferences of these molecules. nih.gov These studies can help to identify the likely bioactive conformation and guide the design of more rigid analogs that are pre-organized for binding, thus minimizing the entropic penalty upon interaction with the target.

Rational Design Strategies for Modulating Specific Biochemical Pathway Interactions

The rational design of this compound derivatives as modulators of specific biochemical pathways, such as enzyme inhibitors or receptor antagonists, relies on a deep understanding of the molecular interactions between the ligand and its target. nih.gov These compounds have been explored as inhibitors for various enzymes, including cholinesterases and kinases. nih.govresearchgate.net

Enzyme Inhibition:

For enzyme inhibition, the design strategy often focuses on mimicking the transition state of the enzymatic reaction or on targeting specific binding pockets within the enzyme's active site. The carbamate moiety, for instance, can act as a covalent inhibitor by carbamylating a reactive serine residue in the active site of enzymes like acetylcholinesterase or fatty acid amide hydrolase (FAAH). nih.govmdpi.com This results in a pseudo-irreversible inhibition, where the enzyme activity is restored only after a slow hydrolysis of the carbamyl-enzyme complex. mdpi.com

Key design considerations for enzyme inhibitors include:

The "Warhead": The carbamate group's reactivity can be tuned by modifying the electronics of the leaving group (the phenoxy moiety). A better leaving group will generally lead to a faster rate of carbamylation.

The "Guiding Element": The diaryl scaffold is responsible for guiding the carbamate "warhead" to the active site and for establishing specific non-covalent interactions that determine the inhibitor's affinity and selectivity. mdpi.com

Selectivity: Achieving selectivity for a specific enzyme over other related enzymes is a major challenge. This is often addressed by exploiting subtle differences in the shape and amino acid composition of the active sites.

The following table summarizes the inhibitory activities of some carbamate derivatives against cholinesterases, illustrating the impact of structural modifications.

| Compound | R Group | Target Enzyme | IC50 (µM) |

| 1 | H | Butyrylcholinesterase (BChE) | 22.23 |

| 2 | 2-CF3 | Butyrylcholinesterase (BChE) | 33.59 |

| 3 | 2,4,6-F | Butyrylcholinesterase (BChE) | 31.03 |

Data adapted from studies on related carbamate inhibitors. nih.gov IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

Molecular Target Binding:

For non-covalent inhibitors or receptor antagonists, the design focuses on optimizing the network of non-covalent interactions. Molecular docking simulations are frequently used to predict the binding mode of a ligand and to estimate its binding affinity. nih.gov These computational models, combined with experimental data from techniques like X-ray crystallography, provide a detailed picture of the binding site and guide the rational modification of the ligand to enhance its interaction profile.

Role of the Carbamate Group as a Bioisostere or Peptide Mimic in Advanced Molecular Design

In advanced molecular design, the carbamate group (-NHCOO-) is often employed as a bioisostere for other functional groups, most notably the amide bond (-NHCO-) found in peptides. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound.

Carbamate as an Amide Bioisostere:

The carbamate group shares several key features with the amide bond:

It is a planar structure due to resonance.

It possesses both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O).

It can adopt similar cis/trans conformations.

However, there are also important differences. The additional oxygen atom in the carbamate group influences its electronic properties, hydrogen bonding potential, and metabolic stability. Carbamates are generally more resistant to cleavage by proteases than amides, which can be a significant advantage in designing peptide mimics with improved pharmacokinetic profiles.

Applications in Peptide Mimicry:

By replacing an amide bond in a peptide with a carbamate group, medicinal chemists can create peptidomimetics with enhanced properties. This strategy is particularly useful in the design of inhibitors for proteases, where the peptide substrate is mimicked to achieve high-affinity binding to the enzyme's active site. The carbamate's ability to act as a slow-turnover substrate or an irreversible inhibitor for serine proteases makes it a particularly attractive bioisostere in this context.

The versatility of the carbamate group as a linker and a pharmacophoric element makes it a valuable component in the medicinal chemist's toolkit. nih.govresearchgate.net Its ability to serve as a bioisostere for the peptide bond, combined with its tunable electronic and steric properties, ensures its continued importance in the rational design of novel therapeutic agents based on scaffolds like this compound.

Advanced Research Perspectives and Future Directions for Phenyl N 4 Pyridin 3 Ylphenyl Carbamate in Organic and Bio Organic Chemistry

Development of Next-Generation Synthetic Methodologies for Complex Carbamate (B1207046) Scaffolds

The synthesis of carbamates is a well-established field in organic chemistry, yet the pursuit of more efficient, sustainable, and versatile methods continues to be a significant research focus. acs.orgnih.gov Traditional methods for carbamate synthesis often involve the use of phosgene (B1210022) or its derivatives, which are highly toxic and require stringent safety precautions. prepchem.com Alternative routes, such as the Curtius rearrangement of acyl azides, offer a safer approach. nih.gov

Future research into the synthesis of phenyl N-(4-pyridin-3-ylphenyl)carbamate and other complex carbamates could explore several innovative strategies:

Catalytic Carbonylations: The development of catalytic methods that utilize carbon monoxide or carbon dioxide as a C1 source would represent a significant advancement in green chemistry. Transition-metal catalysts, such as those based on palladium, rhodium, or copper, could be investigated for the direct carbonylation of 4-(pyridin-3-yl)aniline with phenol (B47542).

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processes, including enhanced safety, improved reaction control, and facile scalability. The development of a flow-based synthesis for this compound could enable a more efficient and automated production process.

Enzymatic Synthesis: Biocatalysis presents a highly selective and environmentally benign approach to chemical synthesis. The exploration of enzymes, such as lipases or engineered carbamate synthetases, for the formation of the carbamate bond in this compound could lead to highly enantioselective and regioselective syntheses of related chiral compounds.

| Synthetic Methodology | Potential Advantages | Key Research Challenges |

| Catalytic Carbonylations | Atom economy, use of readily available C1 sources | Catalyst development, reaction optimization |

| Flow Chemistry | Enhanced safety, scalability, automation | Reactor design, process optimization |

| Enzymatic Synthesis | High selectivity, mild reaction conditions | Enzyme discovery and engineering, substrate scope |

Application of this compound as a Versatile Chemical Building Block in Multistep Synthesis

The unique structural features of this compound, including the carbamate linkage, the phenyl ring, and the pyridine (B92270) moiety, make it an attractive building block for the synthesis of more complex molecules. The carbamate group itself is a key structural motif in many approved drugs and prodrugs. acs.org

Pharmaceutical Scaffolds: The pyridinylphenyl moiety is a common scaffold in medicinal chemistry, and the carbamate group can act as a bioisostere for amide bonds, potentially improving pharmacokinetic properties. nih.gov this compound could serve as a starting material for the synthesis of novel kinase inhibitors, receptor antagonists, or other biologically active compounds.

Functional Materials: The aromatic nature of the phenyl and pyridine rings suggests potential applications in materials science. Derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), liquid crystals, or functional polymers. The pyridine nitrogen also provides a site for coordination to metal centers, opening up possibilities for the creation of metal-organic frameworks (MOFs) with interesting catalytic or gas storage properties.

Cross-Coupling Reactions: Both the phenyl and pyridine rings can be functionalized through various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations. This allows for the introduction of a wide range of substituents, enabling the generation of diverse chemical libraries for high-throughput screening.

Exploration of Supramolecular Chemistry Involving this compound

The presence of hydrogen bond donors (the N-H group of the carbamate) and acceptors (the carbonyl oxygen and the pyridine nitrogen) in this compound makes it an excellent candidate for studies in supramolecular chemistry. nih.gov Supramolecular assemblies are ordered structures formed through non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces.

Research in this area could focus on:

Crystal Engineering: The carbamate group has been utilized as a building block for hydrogen-bonded solids. nih.gov By systematically studying the crystallization of this compound and its derivatives, it may be possible to control the formation of specific crystal packing arrangements with desired physical properties.

Self-Assembling Systems: In solution, molecules of this compound could self-assemble into higher-order structures, such as dimers, oligomers, or even polymeric chains, through hydrogen bonding interactions. researchgate.net The nature of these assemblies could be influenced by factors such as solvent polarity and temperature.

Host-Guest Chemistry: The aromatic rings of the molecule could potentially form inclusion complexes with other molecules through π-π stacking interactions. This could be exploited for applications in molecular recognition, sensing, or drug delivery.

| Supramolecular Interaction | Potential Application |

| Hydrogen Bonding | Crystal engineering, self-assembly |

| π-π Stacking | Host-guest chemistry, molecular recognition |

| Coordination to Metals | Metal-organic frameworks, catalysis |

Integration with Computational Design for Accelerated Discovery in Targeted Molecular Systems

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. researchgate.netdoaj.org These methods can be used to predict the properties of molecules and to guide the design of new compounds with desired activities.

For this compound, computational approaches could be employed to:

Virtual Screening: Large virtual libraries of derivatives of this compound can be generated and screened in silico against specific biological targets, such as enzymes or receptors. This can help to identify promising lead compounds for further experimental investigation. researchgate.netmdpi.com

Pharmacophore Modeling: By analyzing the structure-activity relationships of a series of related compounds, a pharmacophore model can be developed. This model defines the key structural features required for biological activity and can be used to design new molecules with improved potency and selectivity. doaj.org

Prediction of Physicochemical Properties: Computational methods can be used to predict various physicochemical properties of this compound and its derivatives, such as solubility, lipophilicity, and metabolic stability. This information is crucial for the optimization of drug candidates.

Understanding Supramolecular Interactions: Molecular dynamics simulations can provide insights into the nature of the non-covalent interactions that govern the formation of supramolecular assemblies involving this compound.

The integration of computational design with experimental synthesis and testing can significantly accelerate the discovery and development of new molecules based on the this compound scaffold for a wide range of applications in organic and bio-organic chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for phenyl N-(4-pyridin-3-ylphenyl)carbamate, and what reaction conditions are critical for minimizing side reactions?

- Methodological Answer : The synthesis typically involves a multi-step process starting with the preparation of intermediates like 4-pyridin-3-ylphenol. A common route includes reacting this intermediate with phenyl chloroformate under anhydrous conditions (e.g., dichloromethane) at 0–5°C to prevent hydrolysis. Temperature control is critical to avoid unwanted byproducts like urea derivatives. Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and functional group integrity. Aromatic protons in the pyridine and phenyl rings appear as distinct multiplets (δ 7.0–8.5 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 323.1294 for CHNO).

- X-ray Crystallography : Tools like SHELXL refine crystal structures, resolving bond angles and torsion stresses. ORTEP-3 visualizes thermal ellipsoids for steric analysis .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies use accelerated degradation protocols:

- pH Stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours, monitoring degradation via HPLC.

- Thermal Stability : Thermogravimetric analysis (TGA) measures mass loss at 25–300°C, while differential scanning calorimetry (DSC) identifies decomposition points. Anhydrous conditions are essential to prevent carbamate hydrolysis .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies (e.g., variable IC values in enzyme assays) may arise from impurities or assay conditions. Mitigation steps include:

- Purity Validation : Use HPLC with UV/Vis detection (λ = 254 nm) to confirm >98% purity.

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays).

- Structural Confirmation : Compare crystallographic data (e.g., CCDC entries) to rule out polymorphic effects .

Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound in enzyme inhibition?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., acetylcholinesterase). Focus on hydrogen bonding between the carbamate carbonyl and catalytic serine residues.

- QSAR Modeling : Train models with descriptors like LogP, polar surface area, and H-bond acceptors using datasets from PubChem BioAssay. Validate with leave-one-out cross-validation (R > 0.7) .

Q. What crystallographic challenges arise during refinement of this compound structures, and how are they addressed?

- Methodological Answer : Common issues include:

- Disorder in Aromatic Rings : Apply SHELXL restraints (DFIX, SIMU) to maintain reasonable geometry.

- Twinning : Use TWIN/BASF commands in SHELXL for twinned data (e.g., non-merohedral twinning).

- Low-Resolution Data : Employ charge-flipping algorithms in OLEX2 for ab initio phasing .

Q. What regulatory considerations apply to the handling of this compound in jurisdictions where analogous carbamates are controlled substances?

- Methodological Answer : In the U.S., analogs like fentanyl carbamate are Schedule I. Researchers must:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

(Note: Image is a representative scheme)

(Note: Image is a representative scheme)